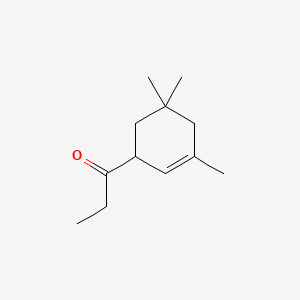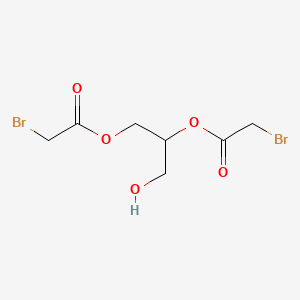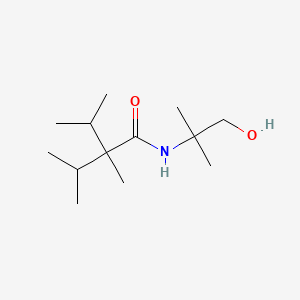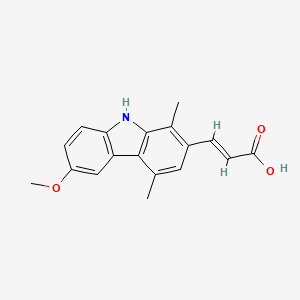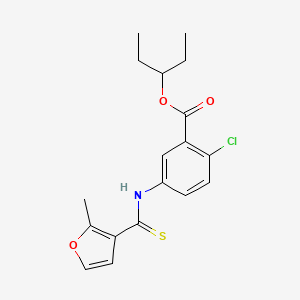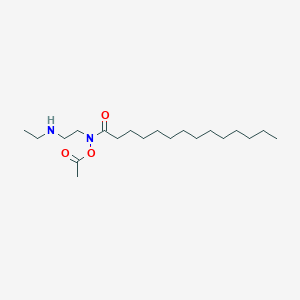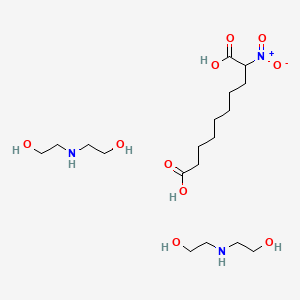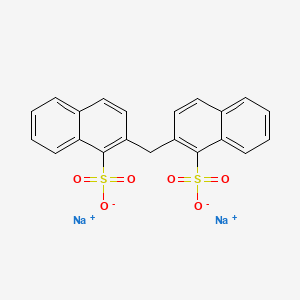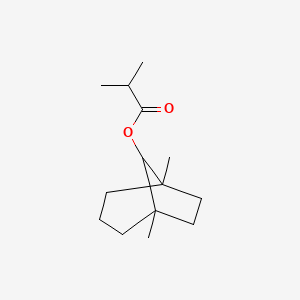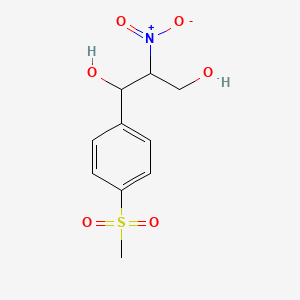
(R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol is a complex organic compound characterized by the presence of a nitro group, a methylsulphonyl group, and a diol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol typically involves multi-step organic reactions. The starting materials often include p-methylsulphonylbenzene and nitropropane derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methylsulphonyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study the effects of nitro and methylsulphonyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological molecules.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to undergo various chemical reactions makes it a candidate for drug development and medicinal chemistry research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of (R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methylsulphonyl group can influence the compound’s binding affinity and specificity. The diol structure may also play a role in the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Methylsulphonylbenzene: Shares the methylsulphonyl group but lacks the nitro and diol functionalities.
2-Nitropropane: Contains the nitro group but lacks the methylsulphonyl and diol groups.
1,3-Propanediol: Contains the diol structure but lacks the nitro and methylsulphonyl groups.
Uniqueness
(R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol is unique due to the combination of its functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone.
Propriétés
Numéro CAS |
93839-93-1 |
|---|---|
Formule moléculaire |
C10H13NO6S |
Poids moléculaire |
275.28 g/mol |
Nom IUPAC |
1-(4-methylsulfonylphenyl)-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C10H13NO6S/c1-18(16,17)8-4-2-7(3-5-8)10(13)9(6-12)11(14)15/h2-5,9-10,12-13H,6H2,1H3 |
Clé InChI |
MXMRPKQOWVAKHT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





